molecular formula C10H6F3N3O2S B12117317 1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- CAS No. 88251-66-5

1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-

Cat. No.: B12117317
CAS No.: 88251-66-5
M. Wt: 289.24 g/mol
InChI Key: WKIDYVXSFBCKED-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- typically involves the reaction of 2-nitro-4-(trifluoromethyl)thiophenol with an appropriate imidazole precursor under specific conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- can be compared with other imidazole derivatives such as:

    1H-Imidazole, 2-ethynyl-: Known for its use in organic synthesis and materials science.

    1H-Imidazole, 2,4,5-triphenyl-: Studied for its potential biological activities and use in drug development.

    1H-Imidazole, 2-(4-nitrophenyl)-: Investigated for its antimicrobial properties

The unique combination of the nitro and trifluoromethyl groups in 1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88251-66-5

Molecular Formula

C10H6F3N3O2S

Molecular Weight

289.24 g/mol

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-imidazole

InChI

InChI=1S/C10H6F3N3O2S/c11-10(12,13)6-1-2-8(7(5-6)16(17)18)19-9-14-3-4-15-9/h1-5H,(H,14,15)

InChI Key

WKIDYVXSFBCKED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SC2=NC=CN2

Origin of Product

United States

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